N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
Studies have demonstrated the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives showed significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strain Candida albicans. This suggests that similar compounds might be explored for their antimicrobial properties (M. A. Bhat, M. Al-Omar, N. Siddiqui, 2013).
Antioxidant Properties
Oxadiazole derivatives have also been investigated for their potential antioxidant activities. A study on novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles highlighted their significant antioxidant activities. This research indicates that structural modifications of the 1,3,4-oxadiazole scaffold can yield compounds with promising antioxidant properties, relevant for the development of new antioxidant agents (A. Rabie, A. Tantawy, Sahar M. I. Badr, 2016).
Antitrypanosomal Activity
Derivatives of 1,2,5-oxadiazole N-oxide, related to the oxadiazole structure, have been synthesized and tested for their antitrypanosomal activity against Trypanosoma cruzi. This suggests the potential use of oxadiazole derivatives in developing antichagasic drugs, highlighting the importance of the lipophilic-hydrophilic balance in their effectiveness (H. Cerecetto, R. Di Maio, M. Gonzalez, et al., 1999).
Antimicrobial and Anti-tubercular Activity
Novel benzimidazole–oxadiazole hybrid molecules have been identified as promising antimicrobial agents, with some compounds exhibiting potent anti-tubercular activity. This indicates the potential of oxadiazole derivatives in antimicrobial and anti-tubercular applications (N. Shruthi, B. Poojary, Vasantha Kumar, et al., 2016).
Angiotensin II Receptor Antagonistic Activities
Benzimidazole derivatives bearing acidic heterocycles, including oxadiazole rings, have been evaluated for their angiotensin II receptor antagonistic activities. These compounds showed high affinity for the AT1 receptor and significant inhibitory effects on the angiotensin II-induced pressor response, suggesting their utility in treating hypertension (Y. Kohara, K. Kubo, E. Imamiya, et al., 1996).
Propriétés
IUPAC Name |
(E)-N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-16(9-6-12-4-2-1-3-5-12)19-18-21-20-17(25-18)13-7-8-14-15(10-13)24-11-23-14/h1-10H,11H2,(H,19,21,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBNZNLQMQPPZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.